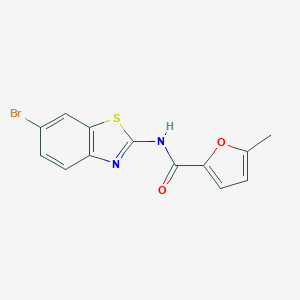![molecular formula C20H24N4O B214160 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B214160.png)
11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease and Huntington's disease.
作用機序
The exact mechanism of action of 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the formation of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease. In addition, this compound has been shown to modulate the activity of various neurotransmitters, including acetylcholine, dopamine, and serotonin. This compound has also been shown to have antioxidant properties and can protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models of Alzheimer's disease and Huntington's disease, this compound has been shown to improve cognitive function, memory, and motor function. This compound has also been shown to have neuroprotective effects and can prevent neuronal death. In addition, this compound has been shown to reduce inflammation and oxidative stress.
実験室実験の利点と制限
One advantage of using 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol in lab experiments is that it has been extensively studied and has a well-established safety profile. In addition, this compound is a small molecule drug, which makes it relatively easy to synthesize and study in vitro. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its therapeutic effects.
将来の方向性
There are several future directions for research on 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol. One area of research is to further elucidate its mechanism of action and identify specific pathways that are involved in its therapeutic effects. Another area of research is to explore its potential therapeutic effects in other diseases, such as Parkinson's disease and amyotrophic lateral sclerosis. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-6-ol in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Huntington's disease, and bipolar disorder. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. In addition, this compound has been shown to have neuroprotective effects and can prevent neuronal death in animal models of neurodegenerative diseases.
特性
分子式 |
C20H24N4O |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
6-(1,5-dimethylpyrazol-4-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C20H24N4O/c1-12-13(11-21-24(12)4)19-18-16(9-20(2,3)10-17(18)25)22-14-7-5-6-8-15(14)23-19/h5-8,11,19,22-23H,9-10H2,1-4H3 |
InChIキー |
FFAHNLQVYCMJRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 |
正規SMILES |
CC1=C(C=NN1C)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B214077.png)
![Ethyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B214078.png)
![4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B214079.png)

![5-[(2-methoxyphenoxy)methyl]-N-(4-methylpiperazin-1-yl)furan-2-carboxamide](/img/structure/B214083.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B214085.png)

![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B214092.png)
![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)

![Methyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B214097.png)
![4-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B214099.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B214100.png)